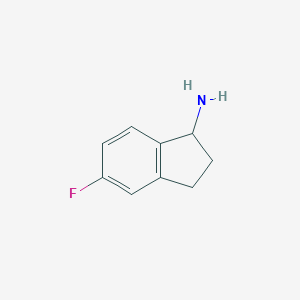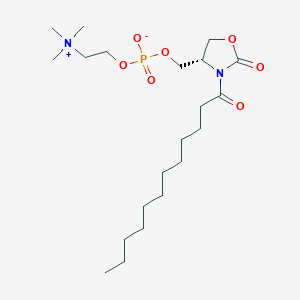
Oxazolidinone-PC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolidinone-PC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a type of oxazolidinone derivative that has been studied for its ability to inhibit bacterial growth and its potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Oxazolidinone-PC involves the inhibition of bacterial protein synthesis. It targets the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting the elongation of the peptide chain. This leads to the inhibition of bacterial growth and eventual cell death.
Effets Biochimiques Et Physiologiques
Oxazolidinone-PC has been shown to have minimal toxicity in vitro and in vivo. It has a low affinity for mammalian ribosomes, which reduces the risk of toxicity to human cells. In addition, it has been shown to have a low potential for drug-drug interactions, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Oxazolidinone-PC in lab experiments is its broad-spectrum activity against Gram-positive bacteria. It has also been shown to have a low potential for the development of resistance, making it a potentially valuable addition to the arsenal of antibiotics. However, one of the limitations of Oxazolidinone-PC is its high cost of production, which may limit its availability for widespread use.
Orientations Futures
There are several potential future directions for research on Oxazolidinone-PC. One area of focus is the development of new synthetic methods that can reduce the cost of production. Another area of focus is the investigation of its potential use as an anticancer agent. Further studies are also needed to explore its potential for the treatment of other bacterial infections, such as tuberculosis and pneumonia.
Conclusion:
In conclusion, Oxazolidinone-PC is a promising chemical compound that has potential applications in various fields of scientific research. Its antibacterial properties and low toxicity make it a potentially valuable addition to the arsenal of antibiotics. Further research is needed to explore its full potential and to develop new synthetic methods that can reduce the cost of production.
Méthodes De Synthèse
The synthesis of Oxazolidinone-PC involves the reaction of an oxazolidinone derivative with a phosphorus-containing compound. The reaction is typically carried out in the presence of a catalyst, such as palladium or copper, under mild reaction conditions. The resulting product is a white to off-white solid that is soluble in polar solvents.
Applications De Recherche Scientifique
Oxazolidinone-PC has been studied extensively for its potential application in the treatment of bacterial infections. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition to its antibacterial properties, Oxazolidinone-PC has also been studied for its potential use as an anticancer agent.
Propriétés
Numéro CAS |
153531-48-7 |
|---|---|
Nom du produit |
Oxazolidinone-PC |
Formule moléculaire |
C21H41N2O7P |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
[(4S)-3-dodecanoyl-2-oxo-1,3-oxazolidin-4-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C21H41N2O7P/c1-5-6-7-8-9-10-11-12-13-14-20(24)22-19(17-28-21(22)25)18-30-31(26,27)29-16-15-23(2,3)4/h19H,5-18H2,1-4H3/t19-/m0/s1 |
Clé InChI |
GFWOXNLXNCLUMK-IBGZPJMESA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N1[C@@H](COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
Synonymes |
3-dodecanoyl-4-phosphatidylcholino-hydroxymethyl-2-oxazolidinone 3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone 3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone, (R)-isomer oxazolidinone-PC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



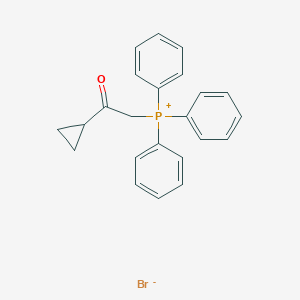
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
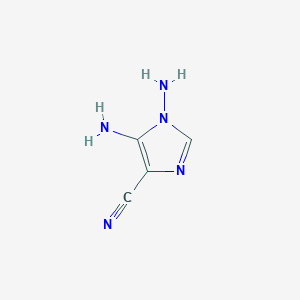
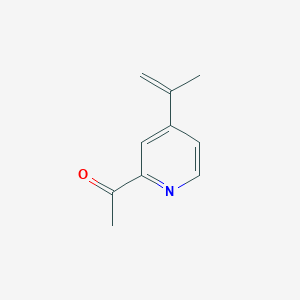
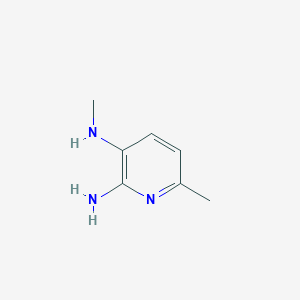
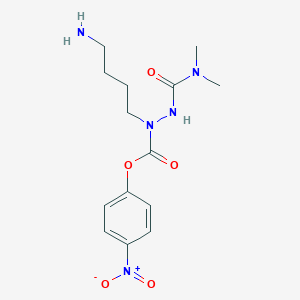
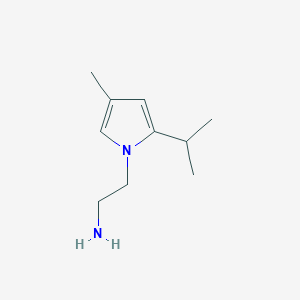
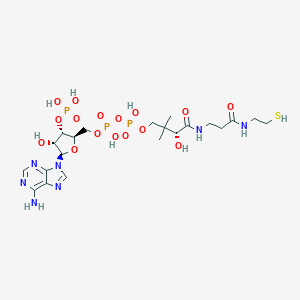
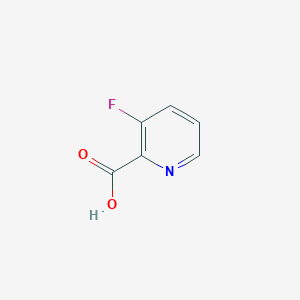
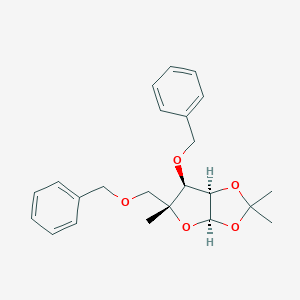
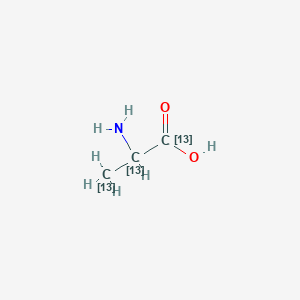
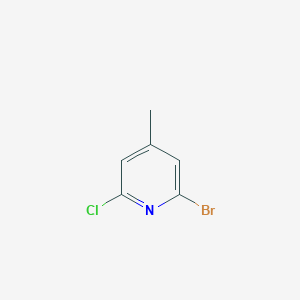
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
